molecular formula C55H97N15O12S2 B15095674 H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH

Cat. No.: B15095674
M. Wt: 1224.6 g/mol
InChI Key: ZMJQAGFRHOLBKF-UHFFFAOYSA-N
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Description

The compound H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH is a peptide composed of the amino acids lysine, threonine, cysteine, phenylalanine, and leucine. This peptide is known for its role as an endotoxin inhibitor, which binds to and neutralizes endotoxins from gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often involving rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.

Major Products

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: has several scientific research applications:

Mechanism of Action

The peptide H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH exerts its effects by binding to and neutralizing endotoxins from gram-negative bacteria. The molecular targets include the lipid A component of endotoxins, which is crucial for their toxic effects. By binding to lipid A, the peptide prevents the endotoxin from interacting with host cells, thereby mitigating the inflammatory response .

Comparison with Similar Compounds

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: can be compared with other endotoxin inhibitors and peptides with similar sequences. Some similar compounds include:

The uniqueness of This compound lies in its specific sequence and its ability to form disulfide bonds, which can enhance its stability and efficacy as an endotoxin inhibitor.

Properties

IUPAC Name

7,10,19-tris(4-aminobutyl)-22-[[6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQAGFRHOLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H97N15O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1224.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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